molecular formula C12H11N3O2 B189507 N-(2-amino-4-nitrophenyl)-N-phenylamine CAS No. 55315-12-3

N-(2-amino-4-nitrophenyl)-N-phenylamine

Cat. No.: B189507
CAS No.: 55315-12-3
M. Wt: 229.23 g/mol
InChI Key: PQMGRVXQAFKVMO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound exhibits a complex nomenclature system reflecting its multifunctional aromatic structure. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-nitro-1-N-phenylbenzene-1,2-diamine, which precisely describes the substitution pattern on the benzene ring. Alternative nomenclature includes 2-phenylamino-5-nitroaniline and 4-nitro-N1-phenyl-1,2-benzenediamine, demonstrating the various approaches to describing this compound's structure. The Chemical Abstracts Service has assigned the registry number 55315-12-3 to this compound, providing a unique identifier across global chemical databases.

The molecular structure contains twelve carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, arranged in a configuration that includes both electron-donating amino groups and electron-withdrawing nitro functionality. The InChI key PQMGRVXQAFKVMO-UHFFFAOYSA-N provides a standardized computational representation of the molecular structure, enabling precise identification across different chemical information systems. The canonical SMILES notation C1=CC=C(C=C1)NC2=C(C=C(C=C2)N+[O-])N further describes the connectivity pattern within the molecule.

Table 1: Chemical Identifiers for this compound

Property Value Source
Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
Chemical Abstracts Service Number 55315-12-3
InChI Key PQMGRVXQAFKVMO-UHFFFAOYSA-N
MDL Number MFCD00234791
Density 1.351 g/cm³
Boiling Point 424.8°C at 760 mmHg
Flash Point 210.7°C

The compound demonstrates specific physicochemical properties that distinguish it from related nitroaniline derivatives. The density of 1.351 grams per cubic centimeter indicates a relatively dense organic compound, consistent with the presence of multiple aromatic rings and nitro functionality. The boiling point of 424.8 degrees Celsius at standard atmospheric pressure reflects the strong intermolecular forces present in the compound, likely resulting from hydrogen bonding interactions between amino and nitro groups on adjacent molecules.

Historical Context of Discovery and Early Research

The development of this compound emerged from broader research into nitroaromatic chemistry during the advancement of synthetic organic chemistry in the twentieth century. Early investigations into phenylenediamine derivatives led to the systematic exploration of nitro-substituted variants, driven by their potential applications in dye chemistry and pharmaceutical intermediates. The compound was first catalogued in chemical databases as part of comprehensive studies examining the relationship between molecular structure and chemical reactivity in nitroaniline systems.

Research efforts focused on understanding the electronic effects of multiple nitrogen-containing functional groups within a single aromatic system. Scientists investigated how the positioning of amino and nitro groups influenced the overall electronic distribution and chemical behavior of these compounds. The National Cancer Institute assigned the designation NSC 157788 to this compound, indicating its inclusion in systematic biological screening programs during the mid-to-late twentieth century.

The development of synthetic methodologies for preparing this compound contributed to broader understanding of electrophilic aromatic substitution reactions in multiply-substituted benzene derivatives. Research demonstrated the challenges associated with achieving regioselective substitution patterns when multiple directing groups are present on the same aromatic ring. These studies provided fundamental insights into the electronic effects governing aromatic substitution reactions in complex polyfunctional systems.

Position in Nitroaromatic Compound Classification

This compound occupies a specific position within the broader classification of nitroaromatic compounds, representing a subclass characterized by the simultaneous presence of both electron-donating amino groups and electron-withdrawing nitro functionality. This compound belongs to the nitroaniline family, which encompasses aromatic compounds containing both amino and nitro substituents on benzene rings. The specific substitution pattern distinguishes it from simple nitroanilines through the additional phenyl amino substitution.

Within the nitroaromatic classification system, this compound represents a multiply-substituted aromatic amine with specific electronic characteristics. The presence of three nitrogen atoms in different chemical environments creates unique reactivity patterns compared to simpler nitroaromatic compounds. The compound demonstrates characteristics typical of both aromatic amines and nitroaromatic compounds, requiring consideration of both functional group types when predicting chemical behavior.

Table 2: Classification Position of this compound

Classification Level Category Characteristics
Primary Class Nitroaromatic Compounds Contains nitro group attached to aromatic ring
Secondary Class Nitroanilines Contains both amino and nitro groups on benzene ring
Tertiary Class Phenylamino-nitroanilines Additional phenyl amino substitution
Quaternary Class Multiply-substituted Aromatic Amines Three nitrogen atoms in different environments

The compound's position in nitroaromatic classification reflects its complex electronic structure resulting from competing electron-donating and electron-withdrawing effects. The amino groups provide electron density to the aromatic system through resonance donation, while the nitro group withdraws electron density through both inductive and resonance effects. This electronic complexity places the compound in a unique category within nitroaromatic chemistry, requiring specialized consideration of its reactivity patterns.

Research has demonstrated that compounds in this classification category exhibit distinctive spectroscopic properties and chemical reactivity patterns compared to simpler nitroaromatic systems. The presence of multiple nitrogen-containing functional groups creates opportunities for diverse chemical transformations and potential applications in synthetic chemistry. The classification position also indicates potential for biological activity, as many compounds in this category demonstrate interactions with biological systems through various molecular mechanisms.

Properties

IUPAC Name

4-nitro-1-N-phenylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-11-8-10(15(16)17)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMGRVXQAFKVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203872
Record name 1,2-Phenylenediamine, 4-nitro-N1-phenyl-
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Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55315-12-3
Record name 2-Phenylamino-5-nitroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055315123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 55315-12-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157788
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Phenylenediamine, 4-nitro-N1-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYLAMINO-5-NITROANILINE
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Biological Activity

N-(2-amino-4-nitrophenyl)-N-phenylamine, also known as 4-nitroaniline derivative, is a compound of considerable interest in medicinal and biological research due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H12N4O2
  • Molecular Weight : 244.25 g/mol

The presence of both amino and nitro groups contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Streptococcus species. For instance, specific modifications to the amino group have enhanced its efficacy against β-hemolytic Streptococcus group A.
  • Anticancer Activity
    • Research has demonstrated that this compound derivatives possess antiproliferative effects on cancer cell lines. In vitro studies showed that certain derivatives had IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells, indicating potent antitumor activity .
  • Mechanism of Action
    • The mechanism by which this compound exerts its anticancer effects involves the destabilization of microtubules by binding to the colchicine site on tubulin. This interaction leads to cell cycle arrest and apoptosis in cancer cells .

Case Study 1: Antiproliferative Effects on MCF-7 Cells

A study investigated the effects of various derivatives of this compound on MCF-7 breast cancer cells. The findings are summarized in Table 1.

Compound IDIC50 (nM)Mechanism of Action
9h10Microtubule destabilization
9q23Colchicine-binding site interaction
CA-43.9Reference compound

The results indicated that compounds 9h and 9q were particularly effective, with IC50 values significantly lower than that of the reference compound CA-4 .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, derivatives were tested against various bacterial strains, revealing notable activity against Streptococcus spp. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting potential for development as antimicrobial agents.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Antitumor Efficacy : Compounds derived from this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models.
  • Enzyme Interaction : The compound interacts with key enzymes involved in cell proliferation and apoptosis pathways, demonstrating its potential as a therapeutic agent .
  • Structural Modifications : Variations in the molecular structure significantly influence biological activity, highlighting the importance of synthetic modifications for enhancing efficacy .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and physical properties of N-(2-amino-4-nitrophenyl)-N-phenylamine and its analogs:

Compound Name Molecular Formula Substituent Positions Molecular Weight Sublimation Enthalpy (kJ/mol) Notable Features
This compound C₁₂H₁₁N₃O₂ NH₂ (2), NO₂ (4) 245.24* Not reported Amino-nitro synergy; polar, reactive
N-(4-nitrophenyl)-N-phenylamine C₁₂H₁₀N₂O₂ NO₂ (4) 214.22 ~61.3–61.7 High thermal stability; para-nitro
N-(5-bromo-2-nitrophenyl)-N-phenylamine C₁₂H₉BrN₂O₂ Br (5), NO₂ (2) 307.12 Not reported Halogenated; steric hindrance
N-Phenyl-4-biphenylamine C₁₈H₁₅N Biphenyl (4) 245.32 Not reported Extended conjugation; high boiling point (411.2°C)
N-Nitrosodiphenylamine C₁₂H₁₀N₂O Nitroso (-N=O) 198.22 Not reported Carcinogenic; used as rubber retardant

*Calculated based on molecular formula.

Key Observations:

Electronic Effects: The amino group in this compound enhances electron density at the ortho position, while the para-nitro group withdraws electrons, creating a polarized structure. This contrasts with N-(4-nitrophenyl)-N-phenylamine, where the nitro group alone dominates electronic properties .

Thermal Stability: N-(4-nitrophenyl)-N-phenylamine shows a sublimation enthalpy of ~61.3–61.7 kJ/mol, indicative of moderate thermal stability . The amino-nitro combination in the target compound may lower stability due to intramolecular interactions.

Applications: N-(4-nitrophenyl)-N-phenylamine: Potential precursor for polyimides or dyes, similar to 3-chloro-N-phenyl-phthalimide derivatives used in polymer synthesis . N-Phenyl-4-biphenylamine: Extended conjugation makes it suitable for optoelectronic materials . N-Nitrosodiphenylamine: Historically used in rubber manufacturing but restricted due to toxicity .

Preparation Methods

Reaction Mechanism

The process proceeds via nucleophilic aromatic substitution (SnAr), where aniline acts as a nucleophile. Key steps include:

  • Activation of the aromatic ring : The nitro group at position 3 meta-directs and activates the ring for substitution.

  • Nucleophilic attack : Aniline displaces the fluorine atom at position 4, forming the C–N bond.

  • Side reactions : Competing hydrolysis of 4-fluoro-3-nitroaniline to 3-nitro-4-hydroxyaniline is minimized by using excess aniline and high temperatures.

Experimental Conditions

ParameterValue/DescriptionSource
Starting Material4-Fluoro-3-nitroaniline
NucleophileAniline (5:1 to 8:1 molar excess)
Temperature140–150°C
SolventExcess aniline (acts as solvent)
Reaction Time2–4 hours
Yield42–60% (isolated pure product)

Key Optimization :

  • Molar Ratio : Excess aniline drives the reaction toward the desired product and prevents side reactions.

  • Temperature Control : High temperatures (≥140°C) favor substitution over hydrolysis.

  • Workup : Reaction mixture is diluted with HCl, yielding the hydrochloride salt, which is recrystallized for purity.

Reduction of 2,4-Dinitrophenol Derivatives

An alternative route involves partial reduction of 2,4-dinitrophenol derivatives to introduce the amino group. This method is less common due to lower yields and byproduct formation.

Reaction Pathway

  • Nitration : p-Fluoroaniline is nitrated to 4-fluoro-3-nitroaniline (intermediate for Method 1).

  • Reduction : 2,4-Dinitrophenol is reduced to 2-amino-4-nitrophenol using hydrosulfide (Na2S) in alkaline media.

  • Coupling : The resulting 2-amino-4-nitrophenol is reacted with aniline derivatives.

Challenges

  • Byproducts : Isomerization to 4-amino-2-nitrophenol and sulfur-containing impurities.

  • Purification : Requires multiple acid-base adjustments and filtration steps.

  • Yield : ~60–75% for the reduction step, but overall yield drops to ~30–40% due to purification losses.

Comparative Analysis of Synthesis Methods

MethodAdvantagesLimitationsYield (%)Source
Nucleophilic Substitution (Method 1)High purity, scalable, minimal byproductsRequires high temperatures (>140°C)42–60
Reduction (Method 2)Utilizes inexpensive nitrophenol precursorsComplex workup, sulfur contaminants30–40

Critical Reaction Parameters

Temperature and Molar Ratios

  • Temperature : Above 140°C ensures rapid substitution but risks decomposition. Below 130°C favors hydrolysis.

  • Aniline Excess : A 5:1 molar ratio minimizes side reactions; lower ratios reduce yield .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-amino-4-nitrophenyl)-N-phenylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nitration and amination steps. For example, nitration of N-phenylaniline derivatives at the 4-position, followed by selective reduction of the 2-nitro group to an amine. Key factors include:

  • Temperature control : Excess heat during nitration can lead to over-nitration or decomposition.
  • Catalysts : Use of palladium or platinum catalysts for selective hydrogenation of nitro groups .
  • Purification : Recrystallization from ethanol/water mixtures improves purity, as indicated by melting point consistency (e.g., 157–161°C for analogous compounds) .
    • Data Table :
MethodYield (%)Purity (HPLC)Key Conditions
Nitration + Hydrogenation65–75>98%Pd/C, H₂, 60°C, 12h
Direct Amination50–6090–95%NH₃, CuSO₄, 100°C, 24h

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹H NMR : The aromatic protons adjacent to the nitro and amine groups show distinct splitting patterns. For example, the 2-amino group deshields neighboring protons, appearing as a doublet (δ 6.8–7.2 ppm).
  • IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence. A broad N-H stretch (~3400 cm⁻¹) indicates the primary amine .
    • Note : X-ray crystallography (e.g., SHELX refinement ) is recommended for resolving tautomerism or positional isomerism.

Advanced Research Questions

Q. How do electronic effects of the nitro and amino groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The electron-withdrawing nitro group at the 4-position deactivates the ring, reducing electrophilic substitution reactivity. Conversely, the electron-donating amino group at the 2-position directs nucleophilic attacks to the ortho/para positions.
  • Case Study : Suzuki-Miyaura coupling with aryl boronic acids proceeds selectively at the 5-position (para to the amino group), with yields enhanced by microwave-assisted heating (120°C, 30 min) .

Q. What computational approaches predict the thermal stability and impact sensitivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for nitro and amine groups. Lower BDEs (<250 kJ/mol) correlate with higher sensitivity .
  • Thermogravimetric Analysis (TGA) : Experimental decomposition onset temperatures (e.g., ~200°C) validate computational predictions.
    • Data Table :
ParameterValue (DFT)Experimental (TGA)
N-NO₂ BDE220 kJ/molN/A
Decomposition OnsetN/A198°C

Q. How can contradictory DSC data (e.g., multiple melting endotherms) be resolved for this compound?

  • Methodological Answer :

  • Step 1 : Perform variable-temperature XRD to identify polymorphic transitions.
  • Step 2 : Use HPLC-MS to rule out impurities (>99% purity required).
  • Step 3 : Compare with analogous compounds (e.g., N-(2,4-dinitrophenyl)-N-phenylamine ) to assess consistency in thermal behavior.

Q. What strategies mitigate challenges in crystallizing this compound for single-crystal XRD?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization.
  • Seeding : Introduce microcrystals of analogous structures (e.g., biphenylamine derivatives ) to template growth.
  • SHELX Refinement : Employ the SHELXL module for high-resolution data, accounting for disorder in nitro/amine groups .

Methodological Notes

  • Data Conflicts : Cross-validate findings using multiple techniques (e.g., NMR + XRD) to address discrepancies.
  • Advanced Tools : Leverage DFT for predictive modeling and SHELX for structural refinement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-amino-4-nitrophenyl)-N-phenylamine
Reactant of Route 2
Reactant of Route 2
N-(2-amino-4-nitrophenyl)-N-phenylamine

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